molecular formula C25H17ClN6O2S B15181654 Acetic acid, ((1-(4-chlorophenyl)-5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1H-1,3,4-triazol-2-yl)thio)- CAS No. 116989-78-7

Acetic acid, ((1-(4-chlorophenyl)-5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1H-1,3,4-triazol-2-yl)thio)-

Cat. No.: B15181654
CAS No.: 116989-78-7
M. Wt: 501.0 g/mol
InChI Key: QHUJXNMTSKBCFK-UHFFFAOYSA-N
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Description

Acetic acid, ((1-(4-chlorophenyl)-5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1H-1,3,4-triazol-2-yl)thio)- is a complex organic compound that features a unique combination of functional groups, including an acetic acid moiety, a chlorophenyl group, an indoloquinoxaline structure, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((1-(4-chlorophenyl)-5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1H-1,3,4-triazol-2-yl)thio)- typically involves multi-step organic reactions. The process may start with the preparation of the indoloquinoxaline core, followed by the introduction of the triazole ring through cyclization reactions. The chlorophenyl group can be introduced via electrophilic aromatic substitution, and the acetic acid moiety is often added in the final step through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or triazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce a variety of chlorophenyl-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a pharmacophore. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be studied for its therapeutic potential

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its complex structure may also make it useful in the design of advanced polymers or nanomaterials.

Mechanism of Action

The mechanism of action of acetic acid, ((1-(4-chlorophenyl)-5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1H-1,3,4-triazol-2-yl)thio)- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s various functional groups could enable it to form hydrogen bonds, hydrophobic interactions, or covalent bonds with its targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, ((1-(4-chlorophenyl)-5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1H-1,3,4-triazol-2-yl)thio)-: This compound itself.

    Acetic acid, ((1-(4-bromophenyl)-5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1H-1,3,4-triazol-2-yl)thio)-: A similar compound with a bromophenyl group instead of a chlorophenyl group.

    Acetic acid, ((1-(4-methylphenyl)-5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1H-1,3,4-triazol-2-yl)thio)-: A similar compound with a methylphenyl group instead of a chlorophenyl group.

Uniqueness

The uniqueness of acetic acid, ((1-(4-chlorophenyl)-5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1H-1,3,4-triazol-2-yl)thio)- lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the chlorophenyl group, indoloquinoxaline core, and triazole ring in a single molecule is relatively rare, making it a valuable compound for research and development.

Properties

CAS No.

116989-78-7

Molecular Formula

C25H17ClN6O2S

Molecular Weight

501.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-(indolo[3,2-b]quinoxalin-6-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid

InChI

InChI=1S/C25H17ClN6O2S/c26-15-9-11-16(12-10-15)32-21(29-30-25(32)35-14-22(33)34)13-31-20-8-4-1-5-17(20)23-24(31)28-19-7-3-2-6-18(19)27-23/h1-12H,13-14H2,(H,33,34)

InChI Key

QHUJXNMTSKBCFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC5=NN=C(N5C6=CC=C(C=C6)Cl)SCC(=O)O

Origin of Product

United States

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